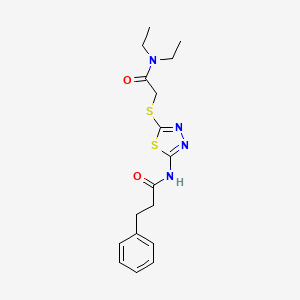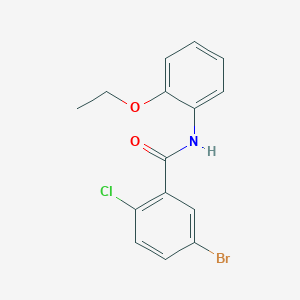![molecular formula C18H13BrClN3O3S B3622406 N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3622406.png)
N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide
描述
N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide is a complex organic compound that features a quinoline ring substituted with bromine and a propanamide group linked to a chloronitrophenyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is brominated at the 5-position. The brominated quinoline is then reacted with a propanamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反应分析
Types of Reactions
N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of N1-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine and chlorine substituents can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrophenyl sulfanyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
- 5-Chloro-8-quinolyl N-(2,4,5-trichlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(4-bromophenyl)carbamate
Uniqueness
N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline and propanamide moieties provides a versatile scaffold for further functionalization and optimization for specific applications.
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3-(2-chloro-6-nitrophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c19-12-6-7-14(17-11(12)3-2-9-21-17)22-16(24)8-10-27-18-13(20)4-1-5-15(18)23(25)26/h1-7,9H,8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILPWLTQQMNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


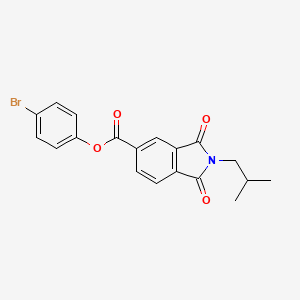
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone](/img/structure/B3622328.png)
![methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate](/img/structure/B3622332.png)
![[4-(benzenesulfonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B3622354.png)
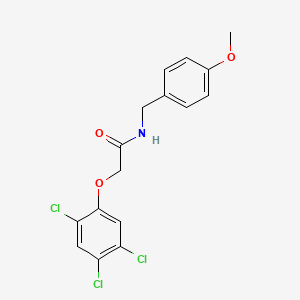
![2-chloro-6-fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3622360.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(4-iodophenoxy)acetyl]amino}benzamide](/img/structure/B3622363.png)

![5-bromo-2-({[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3622373.png)
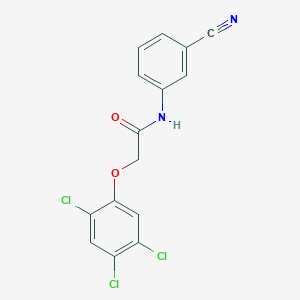
![2-chloro-5-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B3622385.png)

